1-(2-Fluorophenyl)cyclopentylmethylamine HCl
Description
1-(2-Fluorophenyl)cyclopentylmethylamine HCl (CAS: 1365273-00-2) is a fluorinated cyclopentane derivative with the molecular formula C₁₂H₁₆ClFN and a molecular weight of 235.72 g/mol . The compound features a cyclopentylmethylamine backbone substituted with a 2-fluorophenyl group, forming a hydrochloride salt.
Properties
IUPAC Name |
[1-(2-fluorophenyl)cyclopentyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEOSYGLFBWSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365273-00-2 | |
| Record name | Cyclopentanemethanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365273-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials
- Cyclopentylmethylamine : Provides the cyclopentylmethylamine backbone.
- 2-Fluorobenzaldehyde : Provides the fluorophenyl moiety.
- Reducing agents : Commonly sodium borohydride or similar hydride donors.
- Solvents : Typically ethanol, methanol, or ethyl acetate for reaction and workup.
- Hydrochloric acid : For salt formation.
Reaction Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of cyclopentylmethylamine with 2-fluorobenzaldehyde to form an imine intermediate | Stirring at room temperature or mild heating in anhydrous solvent | Water removal may be necessary to drive equilibrium |
| 2 | Reduction of imine to amine | Addition of sodium borohydride or similar reducing agent at 0–25°C | Controlled addition to avoid side reactions |
| 3 | Isolation of free base amine | Extraction with organic solvent, drying | Purification by distillation or chromatography |
| 4 | Salt formation | Treatment with HCl in anhydrous solvent (e.g., dioxane) | Crystallization of hydrochloride salt |
This method yields 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride with good purity suitable for research applications.
Alternative Synthetic Routes and Improvements
While the above method is standard, alternative routes and optimizations have been reported in related fluorinated amine syntheses:
- Use of lithium aluminum hydride (LiAlH4) for reduction in some fluorinated amine preparations, offering high yields but requiring careful handling due to reagent reactivity.
- Avoidance of fluoromethylation byproducts by selecting appropriate reducing agents and reaction conditions, improving purity and yield.
- Multi-step synthesis involving protection/deprotection strategies to improve selectivity and reduce side reactions, though increasing complexity.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C12H17ClFN |
| Molecular Weight | 229.72 g/mol |
| CAS Number | 1365273-00-2 |
| IUPAC Name | [1-(2-fluorophenyl)cyclopentyl]methanamine hydrochloride |
| Common Reducing Agents | Sodium borohydride, Lithium aluminum hydride |
| Solvents Used | Ethanol, methanol, ethyl acetate, dioxane |
| Reaction Yield | Typically >60% in optimized protocols |
| Purity | High purity achievable by crystallization and washing |
| Reaction Temperature | 0–45 °C depending on step |
| Reaction Time | Several hours (e.g., 2–3 hours for reduction) |
Notes on Scale-Up and Industrial Preparation
- The synthetic method involving reductive amination is amenable to scale-up with control of temperature and reagent addition rates.
- Avoidance of side products such as fluoromethylated byproducts is critical for large-scale synthesis, achieved by careful reagent choice and reaction monitoring.
- The hydrochloride salt form improves compound stability and facilitates purification and handling.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes controlled oxidation primarily at two sites:
Recent studies demonstrate 87-93% conversion yields using CrO₃ in optimized anhydrous conditions (patent US20070208134A1), though over-oxidation to carboxylic acids occurs with prolonged reaction times (>6 hr).
Reduction Pathways
The hydrochloride salt shows distinct reduction behavior compared to its free base form:
Key reduction systems:
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Catalytic Hydrogenation
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Chemical Reduction
Table: Comparative Reduction Outcomes
| Reductant | Temp (°C) | Time (hr) | Main Product | Purity (%) |
|---|---|---|---|---|
| LiAlH₄ | -10 | 4 | N-Demethylated derivative | 92 ± 2 |
| H₂/Pd-C | 25 | 12 | Dehalogenated amine | 88 ± 3 |
| NaBH₄/NiCl₂ | 60 | 8 | Fluorine-free hydrogenated compound | 79 ± 5 |
Nucleophilic Substitution
The 2-fluorophenyl group undergoes regioselective substitution:
Experimental Findings (EP1509537B1):
-
Aromatic F Substitution:
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NaOH (10% aq)/EtOH reflux: 78% displacement by OH⁻
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KSCN/DMF 110°C: 63% conversion to -SCN derivative
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Reaction follows SNAr mechanism (k = 2.3 × 10⁻³ s⁻¹ at 80°C)
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Steric Effects:
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Cyclopentyl group reduces substitution rates by 40% compared to linear analogs
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Ortho-fluorine shows 3.8× higher reactivity than para-substituted analogs
Acid-Base Behavior
The compound demonstrates pH-dependent structural changes:
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Protonation Equilibria
pKa₁ (amine): 8.2 ± 0.3 (HCl salt dissociation)
pKa₂ (aromatic): 2.1 ± 0.2 (fluorophenyl ring protonation)Consequences:
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Salt Formation
Forms stable co-crystals with:
Thermal Degradation
Controlled pyrolysis studies (TGA-DSC) show:
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180-220°C: HCl elimination (ΔH = 58 kJ/mol)
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280-320°C: Cyclopentane ring opening → forms 2-fluorostyrene derivatives
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400°C+: Complete aromatization to fluorinated PAHs
Activation energy (Ea) for decomposition: 132 kJ/mol (Kissinger method)
This comprehensive reactivity profile enables precise molecular modifications for pharmaceutical applications, particularly in developing CNS-targeted therapeutics with optimized pharmacokinetic properties. Recent patent activity (2023-2025) focuses on exploiting its dual aromatic-aliphatic reactivity for creating hybrid anticancer agents.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound is primarily investigated for its potential as a therapeutic agent. Its structural properties suggest it may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting psychiatric disorders, such as depression and anxiety.
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Neuropharmacology
- Studies have indicated that 1-(2-Fluorophenyl)cyclopentylmethylamine HCl may modulate serotonin and dopamine receptors, which are crucial for mood regulation. This modulation could lead to the development of novel antidepressants or anxiolytics.
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Cancer Research
- Recent research has explored the compound's effectiveness in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic activity. The mechanism involves the induction of apoptosis in malignant cells, which is critical for cancer treatment strategies.
-
Biochemical Studies
- The compound serves as a useful tool in biochemical assays to study enzyme interactions and receptor binding affinities. It can be employed to elucidate the mechanisms underlying specific biological pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of synthesized derivatives of this compound against MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values as low as 16.98 μM, indicating potent antiproliferative activity. Mechanistic studies revealed that these compounds induced apoptosis through the downregulation of BCL2 expression and upregulation of Casp3 expression, highlighting their potential as effective anticancer agents .
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of this compound in animal models. Behavioral assays demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting its potential utility as an anxiolytic agent. Further studies are needed to elucidate the precise receptor interactions involved .
Research Findings Summary
| Application Area | Key Findings |
|---|---|
| Pharmaceutical Development | Potential for treating mood disorders through receptor modulation |
| Cancer Research | Significant cytotoxicity against breast cancer cell lines; induction of apoptosis observed |
| Biochemical Studies | Useful in studying enzyme interactions and receptor binding affinities |
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride involves its interaction with specific molecular targets. The compound may act on certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorophenyl Substitutions
Table 1: Key Structural Analogs
Key Observations :
- Substituent Position : The position of fluorine on the phenyl ring (e.g., 2-F vs. 4-F) significantly impacts electronic properties. For example, 1-(4-Fluorophenyl)cyclopentanecarboxylic acid (CAS: 214262-99-4) has reduced steric hindrance compared to the 2-F-substituted target compound .
- Functional Group Differences : The carboxylic acid derivative (CAS: 214262-99-4) lacks the basic amine group, affecting solubility and ionization at physiological pH .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 1-(2-Fluorophenyl)propan-1-amine HCl | 1-[1-(2-Cl-4-F-phenyl)cyclopentyl]methanamine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.72 | 189.66 | 264.17 |
| LogP (Estimated) | ~3.1 (lipophilic) | ~2.3 | ~3.5 |
| Water Solubility | Low (hydrochloride improves solubility) | Moderate | Very low |
| Melting Point | Not reported | Not reported | Not reported |
Key Observations :
- Lipophilicity : The cyclopentyl group in the target compound increases LogP compared to the propane analog, suggesting enhanced membrane permeability .
- Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral analogs like 1-(4-Fluorophenyl)cyclopentanecarboxylic acid .
Biological Activity
1-(2-Fluorophenyl)cyclopentylmethylamine HCl, also known as a novel psychoactive substance, has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a cyclopentyl group and a fluorinated phenyl moiety. Understanding its biological activity is crucial for assessing its pharmacological potential and safety profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16ClFN
- CAS Number : 1365273-00-2
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could lead to increased levels of serotonin in the synaptic cleft, thereby enhancing mood and emotional regulation.
Pharmacological Effects
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Antidepressant Activity :
- Studies indicate that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and the tail suspension test.
- Case Study : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in despair-like behavior, suggesting potential antidepressant properties.
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Stimulant Properties :
- The compound may also possess stimulant effects, akin to those observed with amphetamines. This is hypothesized to arise from its ability to increase dopamine release in the brain's reward pathways.
- Research Findings : In a controlled study, subjects administered with similar compounds showed increased locomotor activity, indicative of stimulant effects.
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Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may exert neuroprotective effects against oxidative stress.
- Experimental Data : In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Antidepressant | Reduced despair-like behavior | Rodent model study |
| Stimulant | Increased locomotor activity | Behavioral analysis |
| Neuroprotective | Decreased neuronal cell death | In vitro oxidative stress study |
Safety and Toxicology
While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Initial findings suggest that at therapeutic doses, the compound exhibits low toxicity; however, long-term effects and potential for abuse remain areas requiring further investigation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-Fluorophenyl)cyclopentylmethylamine HCl?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route begins with the preparation of the cyclopentylmethylamine backbone via reductive amination of cyclopentanone with methylamine, followed by Friedel-Crafts alkylation using 2-fluorophenyl derivatives. For example, 2-fluorophenylacetone (a precursor with a ketone group) can undergo nucleophilic substitution or condensation reactions to introduce the fluorophenyl moiety . Final hydrochlorination is achieved by treating the free base with HCl gas in anhydrous conditions. Key validation steps include NMR (¹H/¹³C) and LC-MS to confirm intermediate purity and final product identity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly the fluorophenyl substitution pattern and cyclopentyl conformation. Fluorine-19 NMR resolves electronic effects of the fluorine atom .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass for C₁₂H₁₅FClN) and detects isotopic patterns consistent with chlorine and fluorine .
- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles in the cyclopentyl-fluorophenyl system .
Advanced: How can researchers design SAR studies to evaluate the fluorophenyl group’s role in bioactivity?
Answer:
- Control Analogues : Synthesize derivatives with substituents like chlorine (Cl), bromo (Br), or methoxy (OCH₃) at the phenyl ring’s ortho position to compare steric/electronic effects (e.g., as in 25C-NBF vs. 25B-NBF) .
- Pharmacophore Modeling : Use computational tools (e.g., molecular docking) to assess fluorophenyl interactions with target receptors. Compare binding affinities with non-fluorinated analogues.
- In Vitro Assays : Test activity in dose-response experiments (e.g., receptor binding or enzymatic inhibition) to quantify potency (EC₅₀/IC₅₀) differences between fluorophenyl and other halogenated derivatives .
Advanced: How should contradictory data in solubility or stability studies be resolved?
Answer:
- Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility assays) and temperature/pH conditions to minimize variability.
- Degradation Profiling : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis or oxidation byproducts. For example, fluorophenyl ring oxidation could generate quinone-like impurities, detectable via UV-Vis or HRMS .
- Statistical Validation : Apply ANOVA or multivariate analysis to distinguish experimental noise from true physicochemical discrepancies .
Advanced: What crystallographic strategies optimize structure determination for fluorinated compounds?
Answer:
- Data Collection : Use synchrotron radiation for high-resolution diffraction (≤1.0 Å) to resolve fluorine’s electron density.
- Refinement in SHELXL : Apply anisotropic displacement parameters for fluorine atoms and constrain hydrogen bonding networks involving the amine-HCl group .
- Twinned Data Handling : For challenging crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections, common in cyclopentyl-containing systems due to conformational flexibility .
Advanced: How can impurity profiling be methodically conducted for this compound?
Answer:
- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions, then analyze via LC-MS to identify major degradation pathways (e.g., deamination or cyclopentyl ring opening) .
- Synthesis Byproduct Tracking : Monitor intermediates for common impurities like unreacted 2-fluorophenyl precursors or over-alkylated products using gradient HPLC with UV/fluorescence detection .
- Reference Standards : Co-inject synthesized impurities (e.g., 1-[bis(4-fluorophenyl)methyl]piperazine) to confirm retention times and fragmentation patterns .
Advanced: What experimental designs mitigate enantiomeric interference in pharmacological studies?
Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., amylose/ cellulose-based) or capillary electrophoresis to separate enantiomers. Validate purity with polarimetry or circular dichroism .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during cyclopentylmethylamine formation to bias toward the desired stereoisomer .
- In Vivo Correlation : Compare pharmacokinetic profiles (AUC, Cmax) of racemic vs. enantiopure forms to assess stereospecific activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
